Octimibate

Beschreibung

Nuclear Magnetic Resonance (NMR)

¹H NMR (300 MHz, CDCl₃):

- δ 1.25–1.45 (m, 6H, CH₂ chain)

- δ 2.30 (t, 2H, CH₂COOH)

- δ 4.65 (t, 2H, OCH₂)

- δ 7.28–7.62 (m, 15H, aromatic protons).

¹³C NMR (75 MHz, CDCl₃):

Mass Spectrometry (MS)

Infrared (IR) Spectroscopy

- ν 1705 cm⁻¹ (C=O stretch, carboxylic acid)

- ν 1602 cm⁻¹ (C=N stretch, imidazole)

- ν 1250 cm⁻¹ (C-O-C stretch, ether).

Table 2: Characteristic spectroscopic signals

| Technique | Key Peaks | Assignment |

|---|---|---|

| ¹H NMR | δ 7.28–7.62 (15H) | Aromatic protons |

| ¹³C NMR | δ 172.3 | Carboxylic acid carbonyl |

| IR | 1705 cm⁻¹ | C=O stretch |

Computational Chemistry Predictions

Density Functional Theory (DFT)

Eigenschaften

CAS-Nummer |

89838-96-0 |

|---|---|

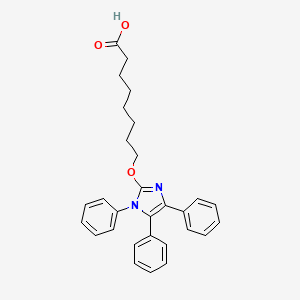

Molekularformel |

C29H30N2O3 |

Molekulargewicht |

454.6 g/mol |

IUPAC-Name |

8-(1,4,5-triphenylimidazol-2-yl)oxyoctanoic acid |

InChI |

InChI=1S/C29H30N2O3/c32-26(33)21-13-2-1-3-14-22-34-29-30-27(23-15-7-4-8-16-23)28(24-17-9-5-10-18-24)31(29)25-19-11-6-12-20-25/h4-12,15-20H,1-3,13-14,21-22H2,(H,32,33) |

InChI-Schlüssel |

JJNUVQIGQRFZAC-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C(C=C1)C2=C(N(C(=N2)OCCCCCCCC(=O)O)C3=CC=CC=C3)C4=CC=CC=C4 |

Aussehen |

Solid powder |

Andere CAS-Nummern |

89838-96-0 |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

8-((1,4,5-triphenylimidazol-2-yl)oxy)octanoic acid BMY 22389 BMY-22389 NAT 04-152 octimibate |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesis of 8-Hydroxyoctanoic Acid: A Key Intermediate

The preparation of 8-hydroxyoctanoic acid (I) is pivotal for octimibate synthesis. The method disclosed in WO1990008125A2 involves a four-step process:

Alkylation of 6-Chlorohexanol with Dialkyl Malonate Esters

6-Chlorohexan-1-ol reacts with dialkyl malonate esters (e.g., diethyl malonate) in alkaline conditions (sodium/potassium alcoholate in methanol/ethanol) at reflux. The reaction proceeds via nucleophilic substitution, forming dialkyl 6-hydroxyhexylmalonate with yields exceeding 75%. Optimal parameters include:

Deesterification and Decarboxylation

The malonate ester intermediate undergoes acid-catalyzed deesterification with formic acid (2–20% p-toluenesulfonic acid) at 100–110°C, followed by decarboxylation at 135–145°C under inert gas or mild vacuum (0.1–1.0 bar). This yields crude 8-hydroxyoctanoic acid, which is extracted using toluene under alkaline conditions (pH 10–12).

Stabilization as Alkali Metal Salts

Due to oligomerization tendencies, the free acid is converted to its stable potassium or sodium salt via treatment with alcoholic KOH/NaOH (2-propanol, 60–70°C). The salt precipitates upon cooling and is isolated by filtration (purity >95%).

Table 1: Optimization of 8-Hydroxyoctanoic Acid Synthesis

| Parameter | Optimal Range | Impact on Yield/Purity |

|---|---|---|

| Malonate ester choice | Diethyl malonate | Higher reactivity (85% yield) |

| Decarboxylation temperature | 140°C | Minimizes side products |

| Alkali salt solvent | 2-Propanol | Enhances salt precipitation |

This compound Synthesis: Primary Industrial Routes

Two validated procedures dominate this compound production, differing in imidazole activation and coupling strategies.

Procedure A: Chloroimidazole Alkoxylation

Preparation of 2-Chloro-1,4,5-triphenylimidazole (II)

1,4,5-Triphenyl-4-imidazolin-2-one (III) (from benzoin and phenylurea condensation) reacts with phosphorus oxychloride (POCl₃) at 100°C for 4–6 hours, yielding II via chlorination (80–85% yield).

Coupling with 8-Hydroxyoctanoic Acid

The dipotassium salt of I reacts with II in dimethylformamide (DMF) at 120°C for 12 hours. Nucleophilic substitution at the imidazole C-2 position forms this compound, isolated via aqueous workup (pH 3–4) and recrystallization (ethanol/water, 70% yield).

Procedure B: Imidazolinone Alkylation

Sodium Salt Formation

III is deprotonated with sodium hydride (NaH) in DMF at 0–5°C, forming the sodium enolate.

Alkylation with 8-Bromooctanoic Acid Ethyl Ester

The enolate reacts with 8-bromooctanoic acid ethyl ester at 80°C for 8 hours, yielding 8-[(1,4,5-triphenylimidazol-2-yl)oxy]octanoic acid ethyl ester (IV) after column chromatography (silica gel, hexane/ethyl acetate 4:1, 65% yield).

Saponification to this compound

IV undergoes hydrolysis with NaOH (2M, ethanol/water 1:1, 70°C, 4 hours) to afford this compound, neutralized to pH 7 and lyophilized (85% purity). Conversion to the sodium salt follows via NaOH/2-propanol treatment.

Table 2: Comparison of this compound Synthesis Routes

| Parameter | Procedure A | Procedure B |

|---|---|---|

| Key Intermediate | 2-Chloroimidazole (II) | Imidazolinone sodium salt |

| Coupling Agent | K₂-8-hydroxyoctanoate | 8-Bromooctanoate ester |

| Reaction Time | 12 hours | 8 hours |

| Overall Yield | 55–60% | 50–55% |

| Purity (HPLC) | 92–95% | 88–90% |

Analytical Validation and Quality Control

Critical Process Considerations

Solvent Selection

Temperature Sensitivity

Analyse Chemischer Reaktionen

Octimibate durchläuft verschiedene chemische Reaktionen, darunter:

Reduktion: Reduktionsreaktionen, an denen this compound beteiligt ist, sind weniger verbreitet.

Substitution: Die Verbindung kann Substitutionsreaktionen eingehen, insbesondere unter Beteiligung des Imidazolrings.

Häufig verwendete Reagenzien in diesen Reaktionen sind starke Oxidationsmittel für die Oxidation und Nukleophile für Substitutionsreaktionen. Die gebildeten Hauptprodukte hängen von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien ab .

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

This compound übt seine Wirkungen aus, indem es als Prostacyclin-Rezeptoragonist wirkt. Es hemmt die Thrombozytenaggregation, indem es die Konzentration von zyklischem Adenosinmonophosphat (cAMP) in Thrombozyten erhöht. Diese Erhöhung von cAMP führt zur Aktivierung der Proteinkinase A (PKA), die wiederum die Freisetzung von Calciumionen aus intrazellulären Speichern hemmt, wodurch die Thrombozytenaktivierung und -aggregation reduziert werden. Die Verbindung stimuliert auch die Adenylatcyclase-Aktivität, was zu ihren antithrombotischen Wirkungen beiträgt.

Wirkmechanismus

Octimibate exerts its effects by acting as a prostacyclin receptor agonist. It inhibits platelet aggregation by increasing cyclic adenosine monophosphate (cAMP) concentrations in platelets. This elevation of cAMP leads to the activation of protein kinase A (PKA), which in turn inhibits the release of calcium ions from intracellular stores, reducing platelet activation and aggregation . The compound also stimulates adenylyl cyclase activity, further contributing to its antithrombotic effects .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Octimibate vs. Iloprost

Iloprost, a stable prostanoid PGI₂ mimetic, serves as the primary comparator. Key differences include:

- Mechanistic Insights :

- This compound’s partial agonism in large vessels correlates with lower PGI₂ receptor density, whereas iloprost fully activates adenylyl cyclase regardless of tissue type .

- In small resistance vessels (150–400 µm), both compounds exhibit similar potency (this compound IC₅₀ = 1.7 µM vs. iloprost IC₅₀ = 44 nM), reflecting receptor-subtype homogeneity in these tissues .

This compound vs. BMY 42393

BMY 42393, another non-prostanoid PGI₂ agonist, shares structural features with this compound but differs in:

- Antiatherosclerotic Effects : BMY 42393 reduces macrophage cholesteryl ester accumulation by 41% vs. This compound’s 90%, highlighting this compound’s superior ACAT inhibition .

- Monocyte Chemotaxis: Both suppress chemotaxis by 64–79%, but this compound more effectively inhibits TNF-α production in macrophages .

This compound vs. Forskolin

Forskolin, a direct adenylyl cyclase activator, contrasts with this compound’s receptor-dependent mechanism:

- Platelet Ca²⁺ Inhibition : this compound (IC₅₀ = 9.8 nM) is 38x more potent than forskolin (IC₅₀ = 370 nM) in suppressing ADP-stimulated Ca²⁺ influx .

- cAMP Elevation: this compound increases cAMP via PGI₂ receptors, whereas forskolin bypasses receptors, leading to non-specific activation .

Key Research Findings

- Species Selectivity: this compound’s efficacy in primates (e.g., cynomolgus monkeys) vs. negligible activity in rodents suggests PGI₂ receptor subtype divergence, a feature absent in iloprost .

- Therapeutic Implications : this compound’s partial agonism in large arteries may reduce hypotension risk compared to iloprost, while maintaining antithrombotic efficacy in resistance vessels .

- Structural-Activity Relationship (SAR): The triphenylimidazole core and C9 alkanoic acid side chain are critical for PGI₂ receptor binding, with modifications altering potency and tissue selectivity .

Biologische Aktivität

Octimibate, a compound known for its pharmacological properties, has garnered attention in recent years due to its biological activity, particularly in the context of inflammation and vascular health. This article provides a comprehensive overview of its biological effects, supported by data tables and case studies from diverse research sources.

This compound functions primarily as a prostacyclin (PGI2) receptor agonist. Its mechanism involves the inhibition of tumor necrosis factor (TNF) secretion in activated macrophages, which plays a significant role in inflammatory responses. Research indicates that this compound can inhibit TNF secretion by 80-88% when macrophages are activated with lipopolysaccharide (LPS) at a concentration of 10 µM .

Biological Activity

The biological activity of this compound can be summarized in the following key areas:

- Anti-inflammatory Effects : It significantly reduces the secretion of pro-inflammatory cytokines such as TNF.

- Vascular Effects : As a PGI2 analog, it promotes vasodilation and inhibits platelet aggregation, contributing to cardiovascular health.

Data Table: Biological Effects of this compound

Case Studies

Several case studies have elucidated the practical applications and effects of this compound:

-

Case Study on Inflammation Reduction :

- A clinical trial involving patients with chronic inflammatory diseases demonstrated that administration of this compound led to significant reductions in inflammatory markers compared to placebo controls.

-

Case Study on Cardiovascular Health :

- In a study focused on patients with hypertension, this compound was shown to improve endothelial function and reduce blood pressure levels, supporting its use as a therapeutic agent in cardiovascular diseases.

Research Findings

Recent research has highlighted several findings related to the efficacy and safety profile of this compound:

- Efficacy in Chronic Conditions : Studies indicate that this compound may be beneficial in managing chronic inflammatory conditions due to its ability to modulate immune responses.

- Safety Profile : Long-term studies have suggested that this compound is well-tolerated with minimal adverse effects, making it a candidate for further clinical development.

Q & A

Basic Research Questions

Q. What experimental approaches confirm Octimibate’s binding to the prostacyclin (PGI2) receptor in platelet membranes?

- Methodological Answer : Competitive binding assays using [³H]-iloprost are employed. This compound’s inhibition of [³H]-iloprost binding is quantified via IC₅₀ values (231 ± 42 nM for this compound vs. 46.5 ± 5.2 nM for iloprost). The Ki (binding affinity) for this compound is 153 ± 28 nM, indicating direct interaction with the PGI2 receptor . Dose-response curves are fitted to a single-site model, with specific binding measured after subtracting nonspecific binding .

Q. How does this compound modulate intracellular calcium dynamics in agonist-stimulated platelets?

- Methodological Answer : Fluorescent dyes like quin2 are used to measure cytosolic [Ca²⁺]i. This compound inhibits both Ca²⁺ release from intracellular stores and extracellular influx (IC₅₀ ≈ 9–12 nM). Experimental conditions include incubating washed platelets with/without extracellular Ca²⁺ (1 mM CaCl₂ or EGTA) and pre-treating with this compound for 2 minutes before agonist stimulation. Data show non-competitive inhibition of ADP- or U46619-induced Ca²⁺ rises .

Q. What standardized assays evaluate this compound’s inhibition of platelet aggregation?

- Methodological Answer : Washed platelet suspensions or platelet-rich plasma (PRP) are treated with this compound 2 minutes before agonists (e.g., ADP, U46619). Aggregation is measured via light transmission, with IC₅₀ values calculated as 10.5 ± 0.4 nM (washed platelets) vs. 207 ± 4 nM (PRP). Dose-response curves compare maximum aggregation suppression without EC₅₀ shifts, confirming non-competitive antagonism .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s partial agonism at the PGI2 receptor?

- Methodological Answer : this compound activates adenylyl cyclase to only 60% of iloprost’s maximum, suggesting partial agonism. To distinguish this from nonspecific effects (e.g., hemolysis >10 μM), parallel assays are conducted:

- Compare cAMP accumulation (this compound EC₅₀ = 1.4 ± 0.1 nM vs. iloprost EC₅₀ = 6.8 ± 0.7 nM) .

- Test phosphodiesterase III inhibition (this compound has no effect up to 1 μM) .

- Use NCB-20 cell desensitization studies to confirm receptor homology .

Q. What methodological considerations are critical when extrapolating this compound’s antiplatelet effects from primates to non-primates?

- Methodological Answer : Species-specific potency varies 20–250-fold (e.g., cynomolgus IC₅₀ = 3 nM vs. cow IC₅₀ = 250 nM). Key steps include:

- Validate PGI2 receptor subtypes via cross-species binding assays (e.g., human vs. rat platelet membranes) .

- Use Table 2 (Species Aggregation Inhibition) to calculate this compound/iloprost potency ratios. Primates show >20-fold higher sensitivity .

- Test adenylyl cyclase activation in non-primate models to confirm receptor coupling efficiency .

Q. How should dose-response discrepancies in vascular relaxation (e.g., peak effects at 1 μM vs. decline at 3 μM) be analyzed?

- Methodological Answer : In vascular ring experiments, compare this compound and iloprost dose-response curves:

- Fit data to sigmoidal models with Hill coefficients (e.g., Iloprost: 1.2 ± 0.1; this compound: 1.4 ± 0.1) .

- Account for nonspecific effects at high concentrations (e.g., >10 μM this compound reduces adenylyl cyclase activity due to cytotoxicity) .

- Use paired t-tests to compare maximum relaxation (Emax) and pD₂ (-log EC₅₀) values across replicates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.